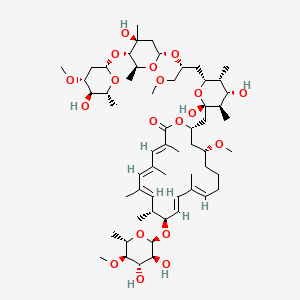
Apoptolidin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apoptolidin C is a natural product found in Nocardiopsis with data available.
Scientific Research Applications
Antiproliferative Activity in Cancer Cells
Apoptolidin C, along with its analogs apoptolidins B and the parent compound apoptolidin, has shown promising antiproliferative activity against cancer cells, particularly in lung cancer cells. These compounds display remarkable selectivity for cancer cells over normal cells, indicating their potential as therapeutic agents in oncology (Wender et al., 2005).
Mechanism of Action: Activation of AMPK in Sensitive Cells
Research has revealed that apoptolidins A and C, including apoptolidin C, activate AMP-activated protein kinase (AMPK) in metabolically sensitive cell types. This action is consistent with their function as ATP synthase inhibitors. The metabolic phenotype of a cell is a critical determinant of apoptolidin sensitivity, which may underpin its selectivity for cancer cells. Apoptolidins, including apoptolidin C, trigger autophagy in sensitive cell types without significant inhibition of mTORC1 (Serrill et al., 2015).
Insights from Synthetic Studies
Synthetic studies of apoptolidin C and its analogs have provided valuable insights into the structural requirements for their biological activity. These studies involve the synthesis of key fragments and derivatives of apoptolidin C, contributing to an understanding of its mode of action and potential for further pharmaceutical development (Nicolaou et al., 2003).
Correlation with ATPase Inhibition and Biological Activity
The activity of apoptolidin C and its derivatives has been correlated with their ability to inhibit mitochondrial F0F1-ATPase. However, potent ATPase inhibition is not the sole determinant of antiproliferative activity, suggesting a more complex mode of action or the existence of secondary biological targets (Wender et al., 2006).
properties
Product Name |
Apoptolidin C |
|---|---|
Molecular Formula |
C58H96O19 |
Molecular Weight |
1097.4 g/mol |
IUPAC Name |
(3E,5E,7E,9R,10R,11E,13E,18R,20S)-20-[[(2S,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]methyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one |
InChI |
InChI=1S/C58H96O19/c1-31-18-16-17-19-41(67-13)25-42(74-55(63)35(5)24-33(3)22-32(2)23-34(4)44(21-20-31)75-56-52(62)51(61)53(69-15)39(9)72-56)28-58(65)37(7)49(59)36(6)45(77-58)26-43(30-66-12)73-48-29-57(11,64)54(40(10)71-48)76-47-27-46(68-14)50(60)38(8)70-47/h18,20-24,34,36-54,56,59-62,64-65H,16-17,19,25-30H2,1-15H3/b21-20+,31-18+,32-23+,33-22+,35-24+/t34-,36+,37-,38-,39+,40+,41-,42+,43-,44-,45-,46-,47+,48+,49+,50-,51+,52+,53+,54+,56+,57+,58+/m1/s1 |
InChI Key |
UMPAUSPAGVKVQN-DDCUUZBRSA-N |
Isomeric SMILES |
C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H](CCC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)OC)C[C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)\C)\C)\C |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(CCCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)OC)CC3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C |
synonyms |
apoptolidin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



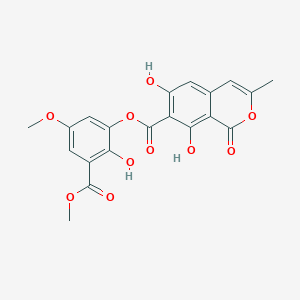
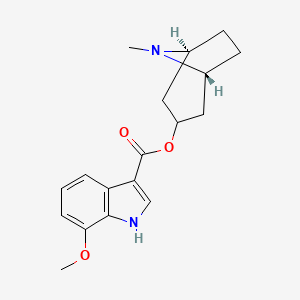


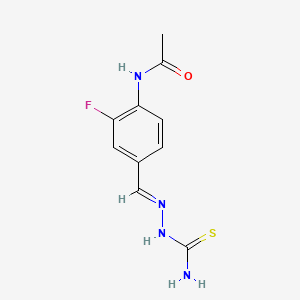
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243678.png)
![2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide](/img/structure/B1243679.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)
![5-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1243681.png)

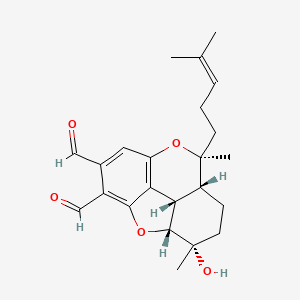

![2-(12-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1243687.png)
![3-{[(2,6-Dichlorophenyl)carbamoyl]amino}-N-Hydroxy-N'-Phenyl-5-(Trifluoromethyl)benzenecarboximidamide](/img/structure/B1243688.png)